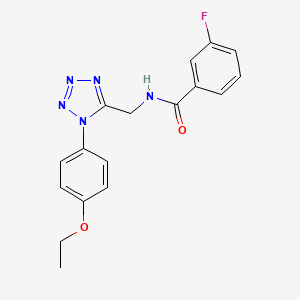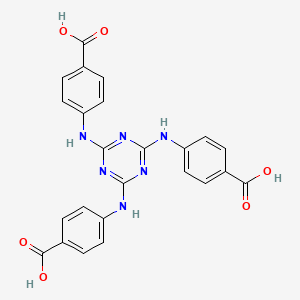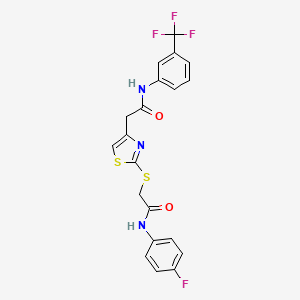![molecular formula C24H26ClN5O2S B2580662 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-26-8](/img/structure/B2580662.png)
5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned contains several functional groups that are common in pharmaceuticals and agrochemicals, such as the piperazine ring and the 1,2,4-triazole moiety . Piperazine is a common structural motif found in a variety of biologically active compounds, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The 1,2,4-triazole moiety is also found in many biologically active compounds and can be synthesized through various methods .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve aminomethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied for their antimicrobial properties. For instance, some 1,2,4-triazole derivatives demonstrated good to moderate activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).
Cancer Research
Research on benzimidazole derivatives containing the 1,2,4-triazole moiety, which are structurally related to the chemical , has indicated their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These compounds have been studied for their anti-cancer properties, revealing significant insights into their mechanism and stability (Karayel, 2021).
Physicochemical Properties
The physicochemical properties, such as solubility and partitioning in biologically relevant solvents, of compounds similar to the one have been examined. This research is crucial in understanding the drug delivery and absorption mechanisms of these compounds (Volkova et al., 2020).
Serotonin Receptor Interaction
Some 1,2,4-triazole derivatives have shown potential as antagonists for the 5-HT2 serotonin receptor, indicating their relevance in neuropharmacology and potential therapeutic applications for psychiatric disorders (Watanabe et al., 1992).
Anti-Inflammatory and Analgesic Activities
Derivatives of 1,2,4-triazole, similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutic agents in the field of pain management and inflammation control (Tozkoparan et al., 2004).
properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBQUJCYZGEZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)
![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)
![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)
![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)
![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)
![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B2580598.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
